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Compound of Interest

Compound Name:
(6-Bromo-1,3-benzodioxol-5-

yl)methanol

Cat. No.: B1267513 Get Quote

An In-depth Technical Guide to (6-Bromo-1,3-benzodioxol-5-yl)methanol

This technical guide provides a comprehensive overview of (6-bromo-1,3-benzodioxol-5-
yl)methanol, a halogenated heterocyclic compound. It is intended for researchers, scientists,

and professionals in the fields of organic synthesis and drug development. This document

details the compound's chemical identity, physicochemical properties, safety and handling

information, and its application in synthetic chemistry.

Chemical Identity and Nomenclature
The compound is systematically named (6-bromo-1,3-benzodioxol-5-yl)methanol according

to IUPAC nomenclature.[1] It is also known by the synonym 6-bromopiperonyl alcohol.[2]
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Identifier Value Source

IUPAC Name
(6-bromo-1,3-benzodioxol-5-

yl)methanol
PubChem[1]

CAS Number 6642-34-8 Santa Cruz Biotechnology[3]

Molecular Formula C₈H₇BrO₃ PubChem[1]

Molecular Weight 231.04 g/mol PubChem[1]

Canonical SMILES
C1OC2=C(O1)C=C(C(=C2)CO

)Br

PubChem[1], Biogen

Científica[4]

InChI Key
XYYBAJXSNPIXTC-

UHFFFAOYSA-N
PubChem[1]

EC Number 834-724-0 PubChem[1]

DSSTox Substance ID DTXSID20280120 PubChem[1]

Physicochemical Properties
The physical and chemical properties of (6-bromo-1,3-benzodioxol-5-yl)methanol are

summarized below. These properties are critical for its handling, storage, and application in

experimental settings.
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Property Value Source

Melting Point 90-92°C ChemicalBook[5]

Boiling Point 336.1±42.0 °C (Predicted) ChemicalBook[5]

Density 1.768±0.06 g/cm³ (Predicted) ChemicalBook[5]

pKa 13.82±0.10 (Predicted) ChemicalBook[5]

LogP 1.6701 ChemScene[2]

Topological Polar Surface Area

(TPSA)
38.7 Å² PubChem[1]

Hydrogen Bond Donors 1 ChemScene[2]

Hydrogen Bond Acceptors 3 ChemScene[2]

Rotatable Bonds 1 ChemScene[2]

Storage Temperature
Room Temperature (Sealed in

dry)
ChemicalBook[5]

Safety and Hazard Information
(6-Bromo-1,3-benzodioxol-5-yl)methanol is associated with specific health hazards. The

GHS classification indicates that it can cause skin and eye irritation, as well as respiratory

irritation.[1] Appropriate personal protective equipment, including eye shields and gloves,

should be used when handling this chemical.

Hazard Class Code Description

Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Eye

Irritation
H319 Causes serious eye irritation

Specific Target Organ Toxicity

(Single Exposure)
H335 May cause respiratory irritation
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Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340,

P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405,

P501.[1]

Role in Organic Synthesis
(6-Bromo-1,3-benzodioxol-5-yl)methanol serves as a versatile starting material for the

synthesis of more complex 1,3-benzodioxole derivatives.[6] Its functional groups—the hydroxyl

and the bromo substituents—provide multiple reaction sites for molecular elaboration.

Experimental Protocol: Synthesis of 1,3-Benzodioxole
Triazole Derivatives
The following protocol details a multi-step synthesis starting from (6-bromo-1,3-benzodioxol-
5-yl)methanol to produce novel triazole-substituted benzodioxoles, which are subsequently

used in Suzuki-Miyaura coupling reactions.[6]

Step 1: Appel Reaction (Bromination)

Objective: To convert the primary alcohol of (6-bromo-1,3-benzodioxol-5-yl)methanol into

a bromide.

Reagents: (6-bromobenzo[d][1][5]dioxol-5-yl)methanol (1), Carbon tetrabromide (CBr₄),

Triphenylphosphine (PPh₃), Dichloromethane (DCM).

Procedure: Appel conditions (CBr₄/PPh₃ in DCM) are applied to the starting material (1).

Outcome: This reaction yields 5-(bromomethyl)-6-bromobenzo[d][1][5]dioxole (compound 2)

with an excellent yield of 91%.[6]

Step 2: Nucleophilic Substitution (Azidation)

Objective: To replace the newly introduced bromine atom with an azide group.

Reagents: 5-(bromomethyl)-6-bromobenzo[d][1][5]dioxole (2), Sodium azide (NaN₃),

Methanol (MeOH).

Procedure: Compound 2 undergoes nucleophilic substitution with NaN₃ in methanol.
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Outcome: This step produces 5-(azidomethyl)-6-bromobenzo[d][1][5]dioxole (3) in a very

good yield of 88%.[6]

Step 3: Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

Objective: To form a triazole ring via a click reaction.

Reagents: 5-(azidomethyl)-6-bromobenzo[d][1][5]dioxole (3), Phenylacetylene, Copper(I)

iodide (CuI) as a catalyst.

Procedure: A Huisgen 1,3-dipolar cycloaddition is performed between the azide (3) and

phenylacetylene in the presence of CuI.

Outcome: The reaction affords the 1,4-regioisomer of 1-((6-bromobenzo[d][1][5]dioxol-5-

yl)methyl)-4-phenyl-1H-1,2,3-triazole (4) in 82% yield.[6]

Step 4: Suzuki-Miyaura Coupling

Objective: To introduce various aryl or heteroaryl substituents at the bromine position on the

benzodioxole ring.

Reagents: Compound 4, various boronic acids (5a-s), PdCl₂(PPh₃)₂ as a catalyst, PPh₃ as a

ligand, and K₂CO₃ as a base.

Procedure: A Suzuki-Miyaura coupling reaction is carried out between the aryl bromide (4)

and different boronic acids.

Outcome: This final step furnishes the desired target products (6a-s) in good yields (33-

89%).[6]

Synthetic Pathway Diagram
The workflow for the synthesis of 1,3-benzodioxole triazole derivatives is illustrated below.

(6-Bromo-1,3-benzodioxol-5-yl)methanol 5-(Bromomethyl)-6-bromo-
1,3-benzodioxole

Appel Reaction
(CBr₄, PPh₃, DCM)

91% Yield 5-(Azidomethyl)-6-bromo-
1,3-benzodioxole

Nucleophilic Substitution
(NaN₃, MeOH)

88% Yield 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)-
4-phenyl-1H-1,2,3-triazole

Huisgen Cycloaddition
(Phenylacetylene, CuI)

82% Yield Target Products (6a-s)

Suzuki-Miyaura Coupling
(Boronic Acids, Pd Catalyst)

33-89% Yield

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/225817
https://www.chemicalbook.com/ProductChemicalPropertiesCB1434303_EN.htm
https://worldresearchersassociations.com/ChemSpecialMay2019/2.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/225817
https://www.chemicalbook.com/ProductChemicalPropertiesCB1434303_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/225817
https://www.chemicalbook.com/ProductChemicalPropertiesCB1434303_EN.htm
https://worldresearchersassociations.com/ChemSpecialMay2019/2.pdf
https://worldresearchersassociations.com/ChemSpecialMay2019/2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Synthetic route from (6-Bromo-1,3-benzodioxol-5-yl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (6-Bromo-1,3-dioxaindan-5-yl)methanol | C8H7BrO3 | CID 225817 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. chemscene.com [chemscene.com]

3. scbt.com [scbt.com]

4. (6-Bromo-1,3-benzodioxol-5-yl)methanol [biogen.es]

5. (6-BROMO-1,3-BENZODIOXOL-5-YL)METHANOL CAS#: 6642-34-8 [chemicalbook.com]

6. worldresearchersassociations.com [worldresearchersassociations.com]

To cite this document: BenchChem. [(6-Bromo-1,3-benzodioxol-5-yl)methanol IUPAC name].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267513#6-bromo-1-3-benzodioxol-5-yl-methanol-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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